Nor Propranolol-d7 Hydrochloride
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Overview
Description
Nor Propranolol-d7 Hydrochloride is a deuterated form of Nor Propranolol, a derivative of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The deuterated version, this compound, is primarily used in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol-d7 Hydrochloride involves the deuteration of Nor Propranolol. The process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of Nor Propranolol.
Deuteration: The hydrogen atoms in Nor Propranolol are replaced with deuterium atoms. This is achieved using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium.
Hydrochloride Formation: The final step involves the conversion of the deuterated compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Nor Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Nor Propranolol-d7 Hydrochloride is extensively used in scientific research due to its unique properties:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
Biological Studies: Used in studies related to cardiovascular diseases, anxiety disorders, and other medical conditions.
Mechanism of Action
Nor Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action leads to:
Vasoconstriction: Narrowing of blood vessels.
Inhibition of Angiogenic Factors: Reduction in factors like vascular endothelial growth factor (VEGF).
Induction of Apoptosis: Promotes programmed cell death in endothelial cells.
Downregulation of Pathways: Reduces the activity of pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Propranolol: The parent compound, used widely in clinical settings.
Propranolol-d7: Another deuterated form used for similar research purposes.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness: Nor Propranolol-d7 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. Its deuterated form allows for more precise tracking in metabolic studies and offers greater stability compared to non-deuterated analogs .
Properties
IUPAC Name |
1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLNOYFLVRBEG-KNWWABDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678702 |
Source
|
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-85-1 |
Source
|
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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